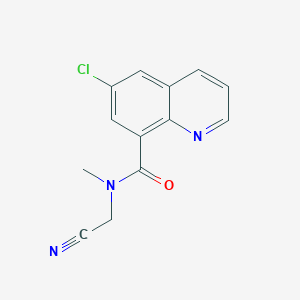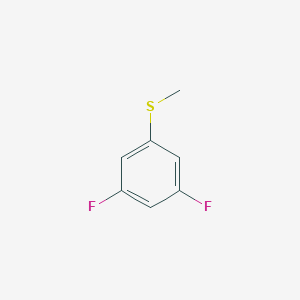![molecular formula C7H11N3O B2384329 [1-(cyclopropylméthyl)-1H-1,2,3-triazol-4-yl]méthanol CAS No. 1249379-48-3](/img/structure/B2384329.png)
[1-(cyclopropylméthyl)-1H-1,2,3-triazol-4-yl]méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound with the molecular formula C7H11N3O. It is part of the triazole family, which is known for its broad range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound features a cyclopropylmethyl group attached to a 1,2,3-triazole ring, which is further connected to a methanol group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for research and industrial applications.
Applications De Recherche Scientifique
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been reported to show promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, a member of the cytochrome P450 superfamily . Aromatase plays a crucial role in the biosynthesis of estrogen, making it a potential therapeutic target for certain types of cancer .
Mode of Action
This inhibition could potentially lead to a decrease in estrogen production, which could have a therapeutic effect in estrogen-dependent cancers .
Biochemical Pathways
Given the potential interaction with aromatase, it can be inferred that the compound may affect the steroidogenesis pathway, specifically the conversion of androgens to estrogens .
Result of Action
If the compound acts as an aromatase inhibitor, it could potentially lead to a decrease in estrogen levels, which could inhibit the growth of estrogen-dependent cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the use of “click” chemistry, a powerful and versatile synthetic technique. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The general reaction conditions include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, and a solvent such as water or a mixture of water and an organic solvent.
Industrial Production Methods
Industrial production of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol may involve scaling up the CuAAC reaction. This requires optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Cyclopropylmethyl-1H-1,2,3-triazole-4-carboxaldehyde or cyclopropylmethyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Cyclopropylmethyl)-1H-1,2,3-triazole: Lacks the methanol group, which may affect its solubility and reactivity.
1-(Cyclopropylmethyl)-1H-1,2,4-triazole: Contains a different triazole ring, which can lead to variations in chemical and biological properties.
Cyclopropylmethanol: Lacks the triazole ring, resulting in different reactivity and applications.
Uniqueness
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol is unique due to the presence of both the cyclopropylmethyl group and the 1,2,3-triazole ring. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
[1-(cyclopropylmethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-5-7-4-10(9-8-7)3-6-1-2-6/h4,6,11H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRQMMTOQVNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2384246.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2384248.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)







![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)

![[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2384267.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2384268.png)
